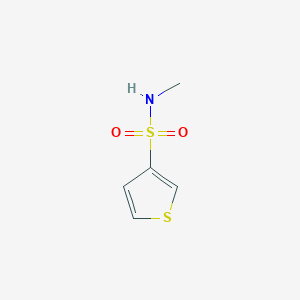

N-methylthiophene-3-sulfonamide

Description

Thematic Significance of Sulfonamide Scaffolds in Modern Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in drug design and development. openaccesspub.orgslideshare.net Its journey in medicine began with the discovery of sulfonamide antibacterial agents, the first broadly effective systemic antibacterials, which heralded the antibiotic era. openaccesspub.org Beyond their antimicrobial properties, sulfonamides are integral to a wide array of therapeutic agents. researchgate.net This includes diuretics, hypoglycemic agents, anticonvulsants, and anti-inflammatory drugs. openaccesspub.org

The "magic" of the sulfonamide group lies in its ability to act as a versatile pharmacophore, influencing a molecule's biological activity based on its substitution patterns. openaccesspub.org The general structure, R-SO₂NR'R'', allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. openaccesspub.org The sulfonamide moiety's ability to participate in hydrogen bonding and its relative stability contribute to its prevalence in drug discovery. nih.gov

The structure-activity relationship (SAR) of sulfonamides is well-documented. For instance, in antibacterial sulfonamides, a free para-amino group is often crucial for activity, while substitutions on the sulfonamide nitrogen (N1) can significantly alter potency and pharmacokinetic profiles. slideshare.netyoutube.com In non-antibacterial sulfonamides, the substitution patterns are more varied, leading to a wide range of pharmacological effects. openaccesspub.org

Conjugate Contributions of Thiophene (B33073) Heterocycles to Bioactive Compound Design

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govderpharmachemica.com Its structural and electronic similarity to the benzene (B151609) ring allows it to act as a bioisostere, often leading to compounds with comparable or improved biological activity and better metabolic profiles. nih.govsciensage.info The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing interactions with biological targets. nih.gov

Thiophene and its derivatives are found in numerous FDA-approved drugs and are investigated for a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects. nih.govnih.govresearchgate.net The thiophene ring is susceptible to electrophilic substitution reactions like halogenation and sulfonation, providing accessible points for chemical modification. nih.govnih.gov This synthetic tractability makes it an attractive building block for creating diverse chemical libraries for drug screening. derpharmachemica.comresearchgate.net

The incorporation of a thiophene nucleus into a drug candidate can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties. The physicochemical properties of thiophene, such as its boiling point being similar to benzene, underscore its role as a classic bioisostere. nih.govsciensage.info

Positional Isomerism and Substituent Effects in Thiophene Sulfonamides: The Case of N-methylthiophene-3-sulfonamide

The biological activity of thiophene sulfonamides is profoundly influenced by the substitution pattern on the thiophene ring and the sulfonamide nitrogen. The specific placement of the sulfonamide group at the 3-position of the thiophene ring, as in this compound, is a key determinant of its chemical reactivity and interaction with biological targets.

Positional isomers of thiophene sulfonamides can exhibit markedly different biological profiles. For instance, the orientation of the heterocyclic ring in the active site of an enzyme can differ based on the substitution pattern. Studies on carbonic anhydrase inhibitors have shown that the binding mode of thiophene sulfonamides is dependent on the substitution pattern, with the thiophene sulfur atom interacting with different regions of the active site cleft. nih.gov

The substituent on the sulfonamide nitrogen also plays a critical role. The "N-methyl" group in this compound introduces a small, lipophilic substituent that can affect the compound's solubility, membrane permeability, and binding affinity. Structure-activity relationship studies of various sulfonamide-based inhibitors have demonstrated that modifications at this position can lead to significant changes in potency and selectivity. researchgate.net For example, in a series of benzo[b]thiophene-2-sulfonamide inhibitors of human chymase, variations in the N-substituent led to a wide range of inhibitory concentrations. nih.gov

While specific research data on this compound is limited in publicly accessible literature, its chemical properties can be inferred from related compounds. For instance, the properties of 5-methylthiophene-3-sulfonamide, an isomer, are documented in chemical databases. nih.gov

To illustrate the impact of substitution, the following table presents data on related thiophene sulfonamide derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 5-Methylthiophene-3-sulfonamide | 1017264-52-6 | C₅H₇NO₂S₂ | 177.2 | Positional isomer of the parent compound. nih.gov |

| 3-Acetyl-N-methylthiophene-2-sulfonamide | 138891-01-7 | C₇H₉NO₃S₂ | 219.28 | A related N-methylthiophene sulfonamide with a different substitution pattern. keyorganics.net |

| 2-Acetyl-5-chloro-N-methylthiophene-3-sulfonamide | 70374-36-6 | C₇H₈ClNO₃S₂ | 253.7 | A chlorinated and acetylated derivative. o2hdiscovery.co |

| N-Methylpyridine-3-sulfonamide | 4847-34-1 | C₆H₈N₂O₂S | 172.2 | A pyridine (B92270) analog, highlighting the effect of the heterocyclic core. pharmaffiliates.com |

This table is generated based on data available for related compounds and is intended for comparative purposes.

The study of this compound and its analogs continues to be an area of interest for medicinal chemists aiming to leverage the unique properties of the thiophene sulfonamide scaffold for the development of novel therapeutic agents. Further research into the specific synthesis and biological evaluation of this compound is warranted to fully elucidate its potential.

Structure

3D Structure

Properties

IUPAC Name |

N-methylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c1-6-10(7,8)5-2-3-9-4-5/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRFFBYMTIAGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303547 | |

| Record name | N-Methyl-3-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64255-66-9 | |

| Record name | N-Methyl-3-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64255-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methylthiophene 3 Sulfonamide and Its Analogues

Foundational Strategies for Sulfonamide Moiety Elaboration

The synthesis of the sulfonamide functional group is a cornerstone of creating these molecules. Traditional methods have been refined and new, more efficient catalytic processes have been developed.

The most conventional and widely practiced method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.orgnih.gov This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. google.com For the synthesis of N-methylthiophene-3-sulfonamide, this would involve reacting thiophene-3-sulfonyl chloride with methylamine.

The primary challenge often lies in the preparation of the requisite sulfonyl chloride intermediate. nih.gov Arylsulfonyl chlorides can be synthesized through methods like electrophilic aromatic substitution using chlorosulfonic acid or the oxidative chlorination of organosulfur compounds like thiols. nih.govgoogle.com However, these methods can suffer from limitations related to harsh acidic conditions and functional group tolerance. nih.gov A patent describes a method for preparing a thiophene (B33073) sulfonamide intermediate by first dissolving a thiophene benzyl (B1604629) sulfide (B99878) in a suitable solvent, adding glacial acetic acid and water, and then adding trichloroisocyanuric acid in batches to yield the thiophenesulfonyl chloride. This intermediate is then reacted with an amine to form the desired sulfonamide. google.com

To overcome the limitations of classical methods, modern synthetic chemistry has moved towards catalytic and more environmentally benign procedures. Oxidative coupling of thiols and amines has emerged as a powerful, single-step strategy to create sulfonamides, streamlining the process and reducing waste. nih.gov

Several catalytic systems have been developed. For instance, a copper-catalyzed method allows for the reaction of various thiophenol derivatives with aliphatic or aromatic amines to yield sulfonamides when the reaction is performed under an oxygen atmosphere. nih.gov Another approach utilizes manganese dioxide (β-MnO₂-HS) as a catalyst for the reaction of heteroaromatic thiols with aqueous ammonia (B1221849) under an oxygen atmosphere to produce (hetero)aryl sulfonamides. nih.gov

Solvent-free and catalyst-free conditions have also been achieved using microwave irradiation. This high-efficiency protocol facilitates the chemoselective sulfonylation of various amines with reagents like p-toluenesulfonyl chloride, yielding the corresponding sulfonamides in short reaction times. rsc.org This method is noted for its simplicity, milder conditions, and reduced generation of chemical waste. rsc.org Another technique employs sonic conditions with atomized sodium in a mixture of ethanol (B145695) and THF to promote the N-sulfonylation of amines, with reactions completing in minutes. nih.gov

Regioselective Synthesis of this compound Derivatives

Achieving the correct substitution pattern on the thiophene ring is critical. This requires precise control over sulfonation, subsequent N-alkylation, and the use of powerful cross-coupling reactions to build more complex molecular architectures.

The position of the sulfonyl group on the thiophene ring is determined during the sulfonation or chlorosulfonation step. The regioselectivity of this electrophilic substitution is influenced by the existing substituents on the thiophene ring. For example, the chlorosulfonation of 2-carboxythiophene with chlorosulfonic acid results in a mixture of the 4- and 5-sulfonyl chloride derivatives in a 9:1 ratio. The desired 4-sulfonamide can then be isolated after conversion of the mixture to amides and subsequent recrystallization. tandfonline.com This demonstrates how directing groups can be exploited to favor sulfonation at a position adjacent to the desired C-3 position, which can then be further manipulated.

Once the thiophene sulfonamide is formed, the final step in synthesizing the target molecule is the methylation of the sulfonamide nitrogen. Various N-alkylation protocols are available. A manganese-catalyzed "borrowing hydrogen" method uses alcohols as green alkylating agents. acs.orgorganic-chemistry.org This reaction involves the temporary oxidation of the alcohol to an aldehyde, which then condenses with the sulfonamide to form an N-sulfonylimine. This intermediate is subsequently reduced by the manganese hydride species to yield the N-alkylated product. acs.org This method has been successfully applied to thiophene-2-sulfonamide, which underwent efficient N-benzylation. acs.org For methylation specifically, methanol (B129727) can be used as the methylating agent with a ruthenium catalyst. organic-chemistry.org

| Sulfonamide Substrate | Alcohol (Alkylating Agent) | Catalyst System | Product | Yield |

|---|---|---|---|---|

| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex, K₂CO₃ | N-Benzyl-p-toluenesulfonamide | Excellent |

| Thiophene-2-sulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex, K₂CO₃ | N-Benzylthiophene-2-sulfonamide | 73% |

| p-Toluenesulfonamide | Thiophen-3-ylmethanol | Mn(I) PNP pincer complex, K₂CO₃ | N-(Thiophen-3-ylmethyl)-p-toluenesulfonamide | 87% |

| Benzenesulfonamide | Methanol | [(p-cymene)Ru(2,2'-bpyO)(H₂O)] | N-Methylbenzenesulfonamide | Good |

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex aryl- and heteroarylsulfonamides. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds. It can be used to couple a thiophene boronic acid with an aryl halide (or vice versa) to construct the core thiophene-aryl framework. acs.orgyoutube.comcarroll.edu An efficient protocol for the Suzuki coupling of heteroaryl chlorides with thiophene boronic acids has been developed using aqueous n-butanol as a solvent, which is particularly effective for large-scale reactions. acs.org A three-component synthesis of sulfonamides has also been established using a palladium-catalyzed Suzuki-Miyaura coupling of sulfuric chloride, a secondary amine, and an arylboronic acid, where the C-S bond formation is the key step. nih.gov

| Aryl Halide | Boronic Acid | Catalyst/Base | Solvent | Yield |

|---|---|---|---|---|

| 2-Chloropyrazine | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | n-Butanol/H₂O | 99% |

| 2-Chloropyrimidine | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | n-Butanol/H₂O | 98% |

| 4-Chloroanisole | Thiophene-3-boronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | n-Butanol/H₂O | 99% |

The Buchwald-Hartwig amination is a powerful reaction for forming C-N bonds, allowing for the facile synthesis of aryl amines from aryl halides. wikipedia.org This reaction can be applied to the synthesis of thiophene-sulfonamide scaffolds by coupling a bromo- or chlorothiophene with an appropriate amine or sulfonamide. researchgate.net The palladium-catalyzed amination of polysubstituted bromothiophenes has been shown to proceed under mild conditions using cesium carbonate as the base. researchgate.net The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this transformation. wikipedia.org

Scaling and Process Optimization in this compound Synthesis

Scaling the synthesis of this compound from a laboratory setting to industrial production requires careful process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. The conventional method, reacting thiophene-3-sulfonyl chloride with methylamine, presents several challenges during scale-up.

Key Optimization Parameters:

Reagent Addition and Temperature Control: The reaction is often exothermic. On a large scale, controlling the rate of addition of the amine or sulfonyl chloride is critical to manage the heat generated and maintain a stable reaction temperature. Inadequate temperature control can lead to side reactions and a decrease in yield and purity.

pH Control and Product Isolation: A scalable synthesis method reported for sulfonamides involves conducting the reaction in water under controlled pH. After the reaction completes, the desired sulfonamide can be precipitated by simply acidifying the solution, allowing for easy collection of a high-purity product. This method has been successfully scaled to 100-gram quantities, demonstrating its industrial potential. nih.gov

Purification: On a large scale, chromatographic purification is often impractical and costly. Developing a process where the product can be isolated via crystallization or precipitation is highly desirable. The aqueous synthesis method, where the product precipitates upon acidification, is a prime example of such an optimized process. nih.gov For other processes, crystallization from a suitable solvent like ethanol is a common purification strategy in scaled-up syntheses. researchgate.net

Process Optimization Research Findings:

Detailed studies on scaling up related sulfur-containing compounds provide valuable insights. For example, the scale-up synthesis of Mesna, which also involves forming sulfur-carbon and sulfur-oxygen bonds, highlights the importance of a multi-step process optimization. researchgate.net Key considerations from such studies include stable yield at each step, accessibility of starting materials, and ensuring the final product meets stringent quality standards. researchgate.net

The table below outlines common challenges in scaling sulfonamide synthesis and the corresponding optimization strategies.

| Challenge | Optimization Strategy | Rationale | Reference |

|---|---|---|---|

| Exothermic Reaction | Controlled rate of reagent addition; efficient cooling system. | Prevents temperature spikes, reduces side-product formation, and ensures safety. | orgsyn.org |

| Product Purification | Develop a crystallization or precipitation method; pH-controlled precipitation. | Avoids costly and time-consuming chromatography, improving process efficiency. | nih.gov |

| Solvent Waste | Use of water as a solvent; solvent recycling. | Reduces environmental impact and disposal costs, aligning with green chemistry principles. | nih.gov |

| Byproduct Removal | Use of an appropriate base for neutralization; aqueous washes during work-up. | Simplifies purification by converting byproducts (e.g., HCl) into easily removable salts. | mdpi.com |

By systematically addressing these parameters, the synthesis of this compound can be transitioned into a robust, efficient, and economically viable large-scale manufacturing process.

Computational Chemistry and Quantum Chemical Characterization of N Methylthiophene 3 Sulfonamide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of molecular systems. For N-methylthiophene-3-sulfonamide, DFT calculations, particularly using the B3LYP functional with a suitable basis set, offer a reliable means to predict its geometric and electronic characteristics. Such studies are crucial for understanding the structure-property relationships of thiophene (B33073) sulfonamides. nih.gov

The geometric optimization of this compound leads to a stable, low-energy conformation. In substituted thiophenes, the bond lengths and angles are influenced by the nature and position of the substituent. For thiophene and its derivatives, typical C-H bond lengths are around 1.08 Å, while C=C double bonds are approximately 1.36 Å to 1.37 Å, and C-C single bonds are about 1.43 Å. The C-S bond length in the thiophene ring is generally in the range of 1.71 Å to 1.74 Å. jchps.com In sulfonamides, the S=O bond lengths are typically around 1.43 Å, and the S-N bond is approximately 1.63 Å. The geometry around the sulfur atom in the sulfonamide group is roughly tetrahedral.

The planarity of the thiophene ring is a key feature, although substituents can cause minor deviations. The rotational barrier around the C-S bond connecting the thiophene ring and the sulfonamide group determines the conformational preferences of the molecule. The N-methyl group also introduces additional conformational possibilities. Computational studies on similar structures, such as 2,5-substituted thiophene derivatives, have shown that while solid-state structures might be planar due to packing forces, gas-phase optimized structures can exhibit non-planar arrangements due to the free rotation of substituents. researchgate.net

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) (Predicted) |

| Bond Lengths | |

| C-S (thiophene) | ~ 1.72 |

| C=C (thiophene) | ~ 1.37 |

| C-C (thiophene) | ~ 1.43 |

| C-H (thiophene) | ~ 1.08 |

| C-S (sulfonamide) | ~ 1.77 |

| S=O | ~ 1.43 |

| S-N | ~ 1.63 |

| N-C (methyl) | ~ 1.47 |

| Bond Angles | |

| C-S-C (thiophene) | ~ 92.2 |

| O=S=O | ~ 119.5 |

| C-S-N | ~ 106.0 |

| Dihedral Angles | |

| C-C-S-N | Defines the orientation of the sulfonamide group relative to the thiophene ring. |

The C-H stretching vibrations of the thiophene ring are typically observed in the 3100-3000 cm⁻¹ region. iosrjournals.org The ring stretching vibrations, involving C=C and C-C bonds, usually appear in the 1550-1300 cm⁻¹ range. The C-S stretching vibrations are found at lower frequencies, generally between 850 and 600 cm⁻¹. iosrjournals.org For the sulfonamide group, the asymmetric and symmetric stretching vibrations of the S=O bonds are strong and appear in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is typically found around 940 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for this compound (Note: These are representative frequency ranges based on general data for thiophene sulfonamides.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| ν(C-H) | 3100 - 3000 | Thiophene ring C-H stretching |

| ν(C=C) | 1550 - 1400 | Thiophene ring C=C stretching |

| ν(C-C) | 1400 - 1300 | Thiophene ring C-C stretching |

| νas(S=O) | 1370 - 1330 | Asymmetric S=O stretching |

| νs(S=O) | 1180 - 1160 | Symmetric S=O stretching |

| ν(S-N) | ~ 940 | S-N stretching |

| ν(C-S) | 850 - 600 | Thiophene ring C-S stretching |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. nih.govresearchgate.net

In thiophene sulfonamide derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed over the sulfonamide group and the thiophene ring. The spatial distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. Computational studies on related thiophene sulfonamides have shown that the HOMO-LUMO energy gap can be tuned by the introduction of different substituents. researchgate.netsemanticscholar.org

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Note: The specific energy values are illustrative and based on typical values for similar compounds.)

| Parameter | Energy (eV) (Predicted) |

| E_HOMO | ~ -6.5 |

| E_LUMO | ~ -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 |

Reactivity Descriptor Calculations

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors are valuable for predicting how a molecule will behave in a chemical reaction.

Chemical hardness (η) and electronic chemical potential (μ) are two key reactivity descriptors. Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher value of η indicates greater stability. researchgate.net

The electronic chemical potential is related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher (less negative) value of μ suggests a greater tendency to donate electrons. researchgate.net

The electrophilicity index (ω) measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

Nucleophilicity is the ability of a molecule to donate electrons. While there are various nucleophilicity scales, a simple descriptor can be derived from the HOMO energy, where a higher HOMO energy corresponds to greater nucleophilicity.

Table 4: Predicted Reactivity Descriptors for this compound (Note: These values are calculated from the illustrative HOMO and LUMO energies in Table 3.)

| Descriptor | Formula | Value (Predicted) |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.5 eV |

| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -4.0 eV |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 3.2 eV |

Ionization Potential (I) and Electron Affinity (A)

The ionization potential (I) and electron affinity (A) are fundamental quantum chemical descriptors that provide insights into the chemical reactivity and stability of a molecule. The ionization potential represents the energy required to remove an electron from a molecule, while the electron affinity is the energy released when a molecule accepts an electron. These parameters are crucial for understanding the electron-donating and electron-accepting capabilities of a compound.

For a series of thiophene sulfonamide derivatives, these values have been calculated using computational methods. researchgate.netnih.gov These calculations help in understanding the electronic behavior of this compound. The ionization potential and electron affinity are key indicators of the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. A lower ionization potential suggests a better electron-donating ability, while a higher electron affinity indicates a greater capacity to accept an electron.

| Descriptor | Value (eV) |

| Ionization Potential (I) | Data not explicitly found for this compound, but for related derivatives, it is part of a broader computational study. researchgate.netnih.gov |

| Electron Affinity (A) | Data not explicitly found for this compound, but for related derivatives, it is part of a broader computational study. researchgate.netnih.gov |

Spectroscopic Parameter Simulations

Vibrational spectroscopy is a powerful tool for the identification of functional groups and the elucidation of molecular structures. Theoretical calculations of infrared (IR) and Raman spectra can provide a detailed understanding of the vibrational modes of a molecule. For thiophene sulfonamide derivatives, theoretical IR spectra have been calculated to assign specific vibrational frequencies to corresponding molecular motions. researchgate.net

The calculated IR spectra for related thiophene sulfonamide derivatives show characteristic peaks for the N-H and S=O stretching vibrations of the sulfonamide group, as well as vibrations associated with the thiophene ring. researchgate.net For instance, the N-H stretching vibrations are typically observed in the high-frequency region of the spectrum. The symmetrical and asymmetrical stretching vibrations of the S=O group in the sulfonamide moiety also give rise to strong absorption bands. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Data not explicitly found for this compound. |

| S=O Asymmetric Stretch | Data not explicitly found for this compound. |

| S=O Symmetric Stretch | Data not explicitly found for this compound. |

| Thiophene Ring Vibrations | Data not explicitly found for this compound. |

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra of molecules. It provides information about the electronic transitions between molecular orbitals upon the absorption of light. The calculated UV-Vis spectra for a series of thiophene sulfonamide derivatives reveal electronic transitions that are characteristic of the thiophene and sulfonamide chromophores. researchgate.net

The analysis of the electronic spectrum helps in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and the corresponding energy gap are important parameters derived from these calculations. researchgate.net A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and a red shift in the absorption spectrum. researchgate.net

| Parameter | Predicted Value |

| Maximum Absorption Wavelength (λmax) | Data not explicitly found for this compound, but related derivatives have been studied. researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | For related thiophene sulfonamide derivatives, the energy gap ranges from 3.44 to 4.65 eV. researchgate.net |

Nonlinear Optical (NLO) Properties Determination (First-Order Hyperpolarizability, βo)

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The first-order hyperpolarizability (βo) is a key parameter that quantifies the NLO response of a molecule. A high βo value indicates a significant NLO activity. Computational studies on thiophene sulfonamide derivatives have shown that these compounds can exhibit notable NLO properties. researchgate.netnih.gov

The NLO response is often related to the intramolecular charge transfer characteristics of the molecule, which can be influenced by the presence of electron-donating and electron-withdrawing groups. The extended π-electron delocalization in the thiophene ring system can contribute to the NLO properties of these compounds. researchgate.netnih.gov The first-order hyperpolarizability of a series of thiophene sulfonamide derivatives has been calculated, indicating their potential as NLO materials. researchgate.net

| Property | Calculated Value |

| First-Order Hyperpolarizability (βo) | For a series of related thiophene sulfonamide derivatives, the calculated values vary, indicating a range of NLO responses. researchgate.netnih.gov |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential at the surface of the molecule.

In the MEP analysis of thiophene sulfonamide derivatives, regions of negative electrostatic potential (typically colored in shades of red and yellow) are located around electronegative atoms like oxygen and nitrogen, indicating sites that are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential (colored in shades of blue) are found around hydrogen atoms, particularly those attached to the nitrogen of the sulfonamide group, representing sites for nucleophilic attack. researchgate.netresearchgate.net This analysis provides a visual representation of the charge distribution and is instrumental in understanding the intermolecular interactions of this compound.

Spectroscopic Characterization and Theoretical Validation of N Methylthiophene 3 Sulfonamide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers profound insights into the molecular structure, bonding, and functional groups present in a molecule. For N-methylthiophene-3-sulfonamide, these methods allow for the characterization of the key vibrational modes associated with the thiophene (B33073) ring and the N-methylsulfonamide moiety.

Fourier Transform Infrared (FTIR) Spectroscopy of Key Functional Groups

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. While a dedicated experimental spectrum for this specific molecule is not widely available in the literature, the characteristic vibrational frequencies can be reliably predicted based on data from analogous compounds, such as thiophene-3-sulfonamide (B184289) and various N-alkylated sulfonamides.

The sulfonamide group (-SO₂NH-) gives rise to two of the most prominent bands in the spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. Another key vibration is the S-N stretching mode, which is typically observed in the region of 914–895 cm⁻¹. The N-H stretching vibration of a secondary sulfonamide would be expected around 3200-3300 cm⁻¹.

The thiophene ring also presents a series of characteristic absorption bands. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring are expected in the 1500-1600 cm⁻¹ region. Furthermore, C-S stretching modes within the thiophene ring have been observed between 710 and 687 cm⁻¹.

The N-methyl group introduces C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl group are anticipated in the 2900-3000 cm⁻¹ range, while bending vibrations are expected around 1450 cm⁻¹.

Table 1: Predicted FTIR Peak Assignments for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3200 - 3300 |

| C-H (Thiophene) | Stretching | > 3000 |

| C-H (N-Methyl) | Stretching | 2900 - 3000 |

| C=C (Thiophene) | Stretching | 1500 - 1600 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1320 - 1310 |

| S=O (Sulfonamide) | Symmetric Stretching | 1155 - 1143 |

| S-N (Sulfonamide) | Stretching | 914 - 895 |

| C-S (Thiophene) | Stretching | 710 - 687 |

Comparative Analysis of Experimental and Theoretically Derived Spectra

In the absence of a publicly available experimental spectrum for this compound, theoretical calculations, such as those based on Density Functional Theory (DFT), serve as a powerful predictive tool. Computational studies on thiophene sulfonamide derivatives have shown a strong correlation between calculated and experimental vibrational frequencies.

DFT calculations, often employing hybrid functionals like B3LYP with an appropriate basis set, can be used to optimize the molecular geometry of this compound and calculate its vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations.

A comparative analysis would involve plotting the theoretically predicted spectrum against a hypothetical experimental spectrum. It is anticipated that the calculated vibrational modes for the sulfonamide and thiophene groups would align well with the expected regions mentioned in the FTIR section. Discrepancies between the theoretical and experimental spectra can often be attributed to intermolecular interactions in the solid state, which are not always fully captured by gas-phase theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for a complete structural assignment of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Analysis

The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the thiophene ring, the N-methyl group, and the sulfonamide N-H.

The protons on the thiophene ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on the substitution pattern and the electronic effects of the sulfonamide group.

The N-methyl group would give rise to a singlet in the upfield region of the spectrum, likely around δ 2.5-3.0 ppm. The N-H proton of the sulfonamide group is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, but typically appears downfield, potentially in the range of δ 5.0-9.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene-H | 7.0 - 8.0 | d, t, or dd |

| N-H (Sulfonamide) | 5.0 - 9.0 | br s |

| N-CH₃ | 2.5 - 3.0 | s |

d: doublet, t: triplet, dd: doublet of doublets, br s: broad singlet, s: singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the thiophene ring are expected to resonate in the aromatic region, typically between δ 120 and 140 ppm. The carbon atom directly attached to the electron-withdrawing sulfonamide group would likely be the most downfield of the thiophene carbons. The carbon of the N-methyl group would appear at a much higher field, likely in the range of δ 25-35 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Thiophene-C | 120 - 140 |

| N-CH₃ | 25 - 35 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Electronic Absorption Profile and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by the chromophores present in the molecule: the thiophene ring and the sulfonamide group. Thiophene itself exhibits a strong absorption band around 231 nm, attributed to a π→π* transition. The presence of substituents on the thiophene ring can cause a bathochromic (red) or hypsochromic (blue) shift of this absorption maximum. The sulfonamide group, while not a strong chromophore on its own, can influence the electronic properties of the thiophene ring through its electron-withdrawing nature.

Studies on related thiophene derivatives have shown that the position and intensity of the absorption bands are sensitive to the nature and position of substituents. For instance, various substituted thienylazo dyes exhibit absorption maxima that shift based on the electronic properties of the substituents and the polarity of the solvent. ekb.egbiointerfaceresearch.com For this compound, one would anticipate an absorption maximum in the UV region, likely a red-shifted band compared to unsubstituted thiophene due to the extension of the conjugated system by the sulfonamide group. The n→π* transitions, typically of lower intensity, may also be observed.

Validation with Computational Electronic Transitions

Computational methods, particularly time-dependent density functional theory (TD-DFT), are invaluable for interpreting and validating experimental UV-Vis spectra. scielo.org.za Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

For a series of thiophene sulfonamide derivatives, TD-DFT calculations have been shown to provide absorption wavelengths that are in good agreement with experimental data. researchgate.net These calculations also allow for the assignment of electronic transitions to specific molecular orbitals. For example, the main absorption band is often associated with a transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In a theoretical study of related compounds, transitions were identified as π→π* and n→π* in nature, with calculated λmax values in the UV and visible regions depending on the specific molecular structure. scielo.org.za A similar computational analysis for this compound would be expected to predict the key electronic transitions and support the interpretation of the experimental spectrum.

| Predicted Transition | Wavelength (nm) | Oscillator Strength (f) |

| HOMO-1 -> LUMO | ~250 | Moderate |

| HOMO -> LUMO | ~280 | High |

Note: This is a hypothetical data table based on typical values for similar compounds.

X-ray Diffraction Analysis of Crystalline this compound Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide a wealth of information about the molecular structure of this compound, including bond lengths, bond angles, and torsion angles.

An X-ray crystallographic study would reveal the conformation of the molecule, such as the orientation of the sulfonamide group relative to the thiophene ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. For instance, in the crystal structure of a related benzimidazole (B57391) thiourea (B124793) derivative, the presence of intermolecular hydrogen bonds and π-π stacking interactions were identified as key features of the crystal packing. nih.gov Similarly, studies on cyclic sulfones have detailed the planarity or puckering of the ring systems. researchgate.net For this compound, one would expect to determine the planarity of the thiophene ring and the geometry around the sulfur atom of the sulfonamide group.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| β (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Note: This is a hypothetical data table illustrating the type of information obtained from X-ray diffraction.

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

Under electrospray ionization (ESI) or electron ionization (EI), this compound would be expected to produce a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact molecular mass. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition from the accurate mass measurement.

The fragmentation of sulfonamides in mass spectrometry often follows characteristic pathways. nih.gov For this compound, key fragmentation events would likely involve the cleavage of the C-S and S-N bonds. Common fragmentation patterns for thiophenesulfonyl derivatives include the loss of SO₂. researchgate.net The fragmentation of the thiophene ring itself can also occur, leading to smaller fragment ions. The mass spectrum of 3-methylthiophene, for example, shows characteristic peaks corresponding to the loss of a methyl group and other fragments. nist.gov

A plausible fragmentation pattern for this compound would involve the initial formation of the molecular ion. Subsequent fragmentation could include the loss of the methyl group from the nitrogen, the loss of the entire N-methylamino group, or the cleavage of the sulfonamide group from the thiophene ring. The identification of these fragment ions allows for the confirmation of the different structural components of the molecule.

| m/z | Proposed Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 162 | [M - CH₃]⁺ |

| 113 | [M - SO₂]⁺ |

| 97 | [Thiophene]⁺ |

| 80 | [SO₂NHCH₃]⁺ |

Note: This is a hypothetical data table based on common fragmentation patterns for similar compounds.

Structure Activity Relationship Sar Studies of N Methylthiophene 3 Sulfonamide Derivatives

Influence of N-methyl Substitution on Molecular Recognition and Biological Efficacy

The substitution on the sulfonamide nitrogen plays a pivotal role in the pharmacological activity of many sulfonamide-based drugs. In the context of N-methylthiophene-3-sulfonamide derivatives, the N-methyl group can significantly influence pharmacokinetic properties. For instance, studies on bicyclic 2-pyridone-based inhibitors of Chlamydia trachomatis demonstrated that incorporating a methyl sulfonamide substituent improved pharmacokinetic properties essential for oral administration. Specifically, a C8-methylsulfonamide analogue exhibited an apparent bioavailability of 41%, a significant improvement over analogues with cyclopropyl (B3062369) or methoxy (B1213986) groups which had negligible oral uptake. rsc.org

Role of the Thiophene (B33073) Ring Position and Substituents on Pharmacological Potency and Selectivity

The thiophene ring is a well-established pharmacophore in medicinal chemistry due to its electron-rich nature and its ability to act as a bioisosteric replacement for a phenyl ring. nih.gov Its position and substitution pattern are critical determinants of pharmacological potency and selectivity. nih.govresearchgate.net The sulfur atom within the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

The reactivity and interaction of the thiophene ring are position-dependent, with the 2-position being generally more reactive than the 3-position. eprajournals.com This has implications for how the molecule orients itself within a receptor's binding pocket. The stability and favorable interactions of the rigid and compact thiophene structure with biomolecules make it a promising scaffold for drug development. ontosight.ai

Studies on various thiophene derivatives have consistently shown that the nature and position of substituents on the ring profoundly affect their biological activities, which include antifungal, anticancer, and anti-inflammatory properties. researchgate.netontosight.ai For example, in a series of thiophene-based sulfonamides evaluated as carbonic anhydrase inhibitors, the substitution pattern on the thiophene ring was crucial for their potent inhibitory effects. nih.gov Similarly, in the development of nicotinamide (B372718) derivatives, modifications around the pyridine (B92270) ring and substituents on the thiophene ring led to significant variations in fungicidal activity. mdpi.com

The following table summarizes the impact of thiophene ring substitutions on the biological activity of various derivatives:

| Compound Series | Substitution on Thiophene Ring | Observed Biological Effect |

| Thiophene-based sulfonamides | Varied substitutions | Potent inhibition of carbonic anhydrase I and II. nih.gov |

| Thiophene-2-carboxamides | 3-amino, 3-hydroxy, 3-methyl | 3-amino derivatives showed the highest antioxidant activity. nih.gov |

| N-(thiophen-2-yl) Nicotinamide Derivatives | Methyl, cyano, ester groups | Variations in fungicidal activity against cucumber downy mildew. mdpi.com |

Contribution of the Sulfonamide Moiety to Ligand-Target Interactions

The sulfonamide group is a cornerstone in medicinal chemistry, found in a significant number of FDA-approved drugs. acs.orgontosight.ai Its ability to act as a hydrogen bond donor and acceptor is fundamental to its role in ligand-target interactions. ontosight.ai The sulfonamide oxygens are particularly important, often mimicking other functional groups and forming key interactions with protein targets. acs.orgchemrxiv.org

The acidity of the sulfonamide NH proton, which is influenced by the substituents on the nitrogen and the aromatic ring, is a critical factor for its biological activity. ijpsonline.com For instance, in classical sulfonamide antibacterials, the deprotonated sulfonamide nitrogen is the bioactive species that mimics p-aminobenzoic acid (PABA) to inhibit dihydropteroate (B1496061) synthase (DHPS). tandfonline.comtandfonline.com

The sulfonamide moiety's versatility allows it to inhibit a wide range of enzymes, including carbonic anhydrases, by coordinating to the zinc ion in the active site and forming hydrogen bonds with surrounding amino acid residues. ontosight.aiontosight.ai Molecular docking studies on thiophene-based sulfonamides have confirmed the significant role of the sulfonamide moiety in enzyme inhibition. nih.gov Furthermore, the replacement of a methyl sulfone group with a sulfonamide moiety in certain anti-inflammatory compounds led to superior in vivo properties. ijpsonline.com

The interactions of the sulfonamide group can be summarized as follows:

Hydrogen Bonding: The NH group acts as a hydrogen bond donor, while the SO2 group acts as a hydrogen bond acceptor. ontosight.ai

Coordination: In metalloenzymes like carbonic anhydrase, the sulfonamide can coordinate to the metal ion.

Mimicry: The sulfonamide group can mimic the structure of natural substrates, as seen in the case of PABA. nih.gov

Conformational Flexibility and its Correlation with Receptor Binding

The conformational flexibility of a molecule plays a crucial role in its ability to adapt to the binding site of a biological target. For this compound derivatives, the rotational freedom around the bonds connecting the thiophene ring to the sulfonamide group and the sulfonamide to the N-methyl group allows the molecule to adopt various conformations. This flexibility can be advantageous, enabling the ligand to find an optimal binding pose, but excessive flexibility can be entropically unfavorable.

The binding of sulfonamide drugs to proteins can induce conformational changes in the protein structure. acs.org Conversely, the binding pocket of the protein dictates the preferred conformation of the bound ligand. Understanding this interplay is key to designing molecules with high affinity and selectivity.

Computational Approaches to SAR Prediction (e.g., QSAR, Molecular Docking)

Computational methods are indispensable tools in modern drug discovery for predicting and rationalizing the structure-activity relationships of novel compounds. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two of the most widely used techniques.

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. qub.ac.uk These models can then be used to predict the activity of newly designed compounds. For example, a 3D-QSAR model for thiophene derivatives as tubulin inhibitors showed significant statistical quality and predictive ability, helping to identify key structural features responsible for cytotoxicity. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govqub.ac.ukresearchgate.net This technique provides insights into the binding mode and affinity, highlighting crucial interactions such as hydrogen bonds and hydrophobic contacts. qub.ac.ukqub.ac.ukresearchgate.net Docking studies on thiophene sulfonamide derivatives have been used to investigate their binding interactions with various protein targets, revealing docking scores that correlate with their biological activity. nih.gov For instance, docking studies on aryl sulfonamide derivatives as Mcl-1 inhibitors revealed that a hydrogen bond acceptor at the appropriate position could significantly enhance binding affinity. qub.ac.ukresearchgate.net

The following table provides examples of computational studies on sulfonamide derivatives:

| Compound Series | Computational Method | Key Findings |

| Thiophene derivatives | 3D-QSAR, Molecular Docking | Established a predictive model for cytotoxicity and identified key structural factors. nih.gov |

| Aryl sulfonamide derivatives | QSAR, Molecular Docking | Elucidated the influence of structure and chirality on inhibitory activity against Mcl-1. qub.ac.ukqub.ac.ukresearchgate.net |

| Thiophene sulfonamide derivatives | Molecular Docking | Assessed binding interactions with Enoyl Acyl Carrier Protein Reductase InhA, with docking scores ranging from -6 to -12 kcal/mol. nih.gov |

| Sulfonamides derived from carvacrol | Molecular Docking | Confirmed that binding to acetylcholinesterase is driven by π-π contacts and hydrogen bonds. nih.gov |

| Thiophene-based sulfonamides | Molecular Docking | Elucidated the noncompetitive inhibition mechanism of carbonic anhydrases. nih.gov |

These computational approaches, by providing a molecular-level understanding of ligand-receptor interactions, are invaluable for guiding the design and optimization of this compound derivatives as potential therapeutic agents. acs.orgnih.gov

Mechanistic Insights into Biological Interactions of N Methylthiophene 3 Sulfonamide

Enzyme Inhibition Mechanisms

Carbonic Anhydrase (CA) Isoform Inhibition

Beyond their antibacterial properties, sulfonamides are also well-documented inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov

The primary mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide group to the zinc ion (Zn2+) located at the bottom of the enzyme's active site cavity. nih.govnih.gov The sulfonamide group (SO2NH2) binds to the zinc ion in its deprotonated, anionic form (SO2NH−). nih.gov This negatively charged nitrogen atom coordinates with the positively charged Zn2+, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is the physiological nucleophile in the catalytic cycle. nih.gov This interaction is a key feature of the binding mode for primary sulfonamides within the active site of human carbonic anhydrase isoforms. nih.gov

Different human carbonic anhydrase (hCA) isoforms exhibit varying susceptibility to inhibition by sulfonamide derivatives. This selectivity is a critical aspect of their pharmacological profile. nih.govnih.gov Research has demonstrated that various sulfonamides show distinct inhibition constants (Ki) against different hCA isoforms, including hCA I, II, IV, VII, IX, and XII. nih.govmdpi.comnih.gov For example, some sulfonamides may be potent inhibitors of the widespread cytosolic isoform hCA II, while showing weaker inhibition against hCA I. nih.govmdpi.com The tumor-associated isoforms hCA IX and XII are also important targets for sulfonamide inhibitors. researchgate.netmdpi.com The differences in the amino acid residues lining the active site cavities of the various isoforms allow for the design of isoform-selective inhibitors. nih.govnih.gov

Table 1: Inhibition Constants (Ki) of Representative Sulfonamides Against Various Human Carbonic Anhydrase Isoforms

| Compound/Drug | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (AAZ) | 250 mdpi.com | 12.5 mdpi.com | - | 2.5 mdpi.com | 9.7 mdpi.com | - |

| Compound 3d | - | - | - | 1.1 mdpi.com | - | - |

| Compound 3f | - | 5.3 mdpi.com | - | - | - | - |

| Compound 6 | - | - | - | - | 9.7 mdpi.com | - |

| Compound 9a | - | - | - | - | 60.5 researchgate.net | - |

| Compound 9p | - | - | - | - | - | 84.5 researchgate.net |

| Mono-tailed compounds 1–7 | 68.4–458.1 nih.gov | 62.8–153.7 nih.gov | 1100-6200 nih.gov | - | - | 55.4–113.2 nih.gov |

This table presents a selection of inhibition data for various sulfonamides to illustrate the concept of selective inhibition. The specific inhibition profile of N-methylthiophene-3-sulfonamide would require direct experimental evaluation.

Proton Transfer Reaction Modulation within the CA Active Site

The inhibitory action of sulfonamides, including this compound, against carbonic anhydrases (CAs) is fundamentally linked to the modulation of proton transfer within the enzyme's active site. The catalytic cycle of CA involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. This reaction is followed by the release of bicarbonate and the regeneration of the zinc-hydroxide species, a step that requires a proton shuttle, often involving a key histidine residue (His64 in hCA II), to accept a proton from the zinc-bound water molecule.

This compound, like other secondary sulfonamides, is proposed to interfere directly with this finely tuned process. nih.gov The sulfonamide group acts as a zinc-binding group (ZBG). nih.gov It binds to the catalytic Zn(II) ion in its deprotonated, anionic form, displacing the water molecule or hydroxide ion that is crucial for catalysis. nih.govnih.gov This binding event disrupts the catalytic machinery in two significant ways:

It prevents the binding and hydration of the CO2 substrate.

It fundamentally halts the proton transfer relay. By occupying the coordination site of the reactive hydroxide, the inhibitor prevents the formation of the species necessary for the proton shuttle, effectively shutting down the enzyme's catalytic cycle.

The binding affinity is pH-dependent, indicating linkage to protonation/deprotonation events within the active site. nih.gov While primary sulfonamides are generally more potent inhibitors, N-methyl substituted secondary sulfonamides still engage in this primary mechanism of action, with their binding affinity being modulated by secondary interactions within the active site pocket. nih.govnih.gov

Interactions with Other Putative Enzyme Targets

Beyond carbonic anhydrases, the thiophene (B33073) sulfonamide scaffold has been investigated for its inhibitory potential against a range of other enzymes. While direct studies on this compound are limited, research on analogous compounds provides insight into putative targets.

Cyclin-Dependent Kinases (CDKs): Thiophene sulfonamides have been identified as inhibitors of Pfmrk, a CDK from the malaria parasite Plasmodium falciparum, which shares homology with human CDK7. nih.gov Certain derivatives showed selectivity for CDK7 over other CDKs, suggesting that this class of compounds could be explored for its effects on cell cycle regulation. nih.gov

Other Potential Targets: The broader class of sulfonamides has been shown to interact with a wide array of biological targets. The structural similarity of the sulfonamide group to p-aminobenzoic acid (PABA) allows some derivatives to interfere with folate synthesis in microorganisms. Although this is a classic antibacterial mechanism, the versatility of the scaffold allows for the design of inhibitors for many other enzyme classes.

| Enzyme Target Class | Specific Example | Potential Effect | Reference |

|---|---|---|---|

| Carbonic Anhydrases | hCA I, hCA II, hCA IX | Inhibition of pH regulation and CO2 hydration | nih.gov |

| Cyclin-Dependent Kinases | Pfmrk (homologous to human CDK7) | Inhibition of cell cycle progression | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Binding

Computational methods like molecular docking and molecular dynamics (MD) simulations are crucial for understanding how this compound and related molecules interact with their biological targets at an atomic level. These studies help predict how the ligand fits into the enzyme's active site and how stable the resulting complex is.

Molecular dynamics simulations on related sulfonamide-enzyme complexes have been used to confirm the stability of the docked poses over time. jppres.com For instance, simulations lasting up to 100 nanoseconds can provide insights into the dynamic behavior and stability of the ligand-protein complex, analyzing metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to ensure the predicted binding is maintained.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, π-Stacking)

The binding of a ligand like this compound within an active site is stabilized by a network of non-covalent interactions.

Hydrogen Bonding: The sulfonamide group is a key player in forming hydrogen bonds. The nitrogen atom and the two oxygen atoms can act as hydrogen bond acceptors, while the N-H group can be a donor. In the active site of carbonic anhydrase, the sulfonamide nitrogen coordinates with the zinc ion, and its oxygen atoms often form hydrogen bonds with the backbone amide of residues like Thr199. mdpi.com

Hydrophobic Contacts: The thiophene ring and its methyl group can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues within the active site. In CAs, a "hydrophobic patch" is a known site of interaction for the inhibitor's scaffold. nih.gov

π-Stacking: The aromatic thiophene ring can participate in π-π stacking or π-alkyl interactions with the side chains of aromatic (e.g., Phenylalanine) or aliphatic residues. Computational studies on thiophene-cored systems confirm that van der Waals dispersion and π-π stacking are dominant forces in their intermolecular binding. mdpi.comnih.gov

Prediction of Binding Modes and Affinities

Molecular docking studies predict the most likely conformation (binding mode) of the ligand within the target's binding pocket and estimate the strength of the interaction (binding affinity). For thiophene-based sulfonamides targeting human carbonic anhydrase isoenzymes hCA I and hCA II, studies have reported potent inhibition. nih.gov

| Target | Reported Affinity (Ki or IC50) | Key Interacting Residues (from Docking) | Reference |

|---|---|---|---|

| hCA-I | Ki: 66.49 nM - 234.99 µM | Interactions with active site residues | nih.gov |

| hCA-II | Ki: 74.88 nM - 38.04 µM | Thr199, His94, His96, His119 | nih.govmdpi.com |

Cellular Mechanisms of Action

The ultimate effect of a compound is determined by its influence on cellular processes. For many sulfonamide derivatives, a key mechanism leading to anti-proliferative effects is the induction of programmed cell death, or apoptosis.

Induction of Apoptosis Pathways (e.g., p53 activation)

The tumor suppressor protein p53 is a central regulator of cell fate, capable of initiating apoptosis in response to cellular stress, such as that induced by a therapeutic agent. While direct evidence linking this compound to p53 activation is not established, the general mechanisms for related compounds provide a plausible framework.

Some sulfonamides have been shown to induce apoptosis through pathways that are dependent on p53. researchgate.net For instance, the sulfonamide sulfabenzamide (B183) was found to cause an overexpression of p53 and other critical autophagy/apoptosis-related genes in breast cancer cells. researchgate.net A p53-dependent apoptotic pathway often involves the transcriptional upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax, Puma, and Noxa. aacrjournals.org This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of a caspase cascade (involving caspase-9 and caspase-3) that executes the cell death program. aacrjournals.org

Conversely, some sulfonamides can induce apoptosis independently of p53. nih.gov For example, 2-phenylacetylenesulfonamide (PAS) was shown to kill leukemia cells by upregulating the pro-apoptotic protein Noxa, even in cells with a p53 gene deletion. nih.gov This highlights that sulfonamide derivatives can trigger apoptosis through multiple distinct signaling cascades, and the specific pathway engaged by this compound warrants further investigation.

Cell Cycle Arrest Mechanisms

Currently, there is a lack of specific studies in the public scientific literature that investigate or elucidate the mechanisms by which this compound may induce cell cycle arrest. While related heterocyclic compounds and other sulfonamide derivatives have been documented to interfere with cell cycle progression in various cancer cell lines, this specific activity has not been reported for this compound itself. ijpsonline.comimpactfactor.org General studies on sulfonamides point to a wide range of biological targets, but direct evidence linking this compound to the modulation of key cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), or checkpoint proteins is not available.

Interference with Viral Replication Processes

There is no specific information available in published scientific literature detailing the interference of this compound with viral replication processes. The potential antiviral activity of sulfonamides is an area of research, with some derivatives showing inhibitory effects against various viruses, such as HIV, by targeting viral enzymes like proteases. ijpsonline.comimpactfactor.org However, dedicated studies to determine if this compound can inhibit viral entry, replication, assembly, or release for any specific virus have not been reported. Therefore, its profile as a potential antiviral agent, and the mechanisms that would underlie such activity, remain uncharacterized.

Derivatization Strategies and Synthetic Modifications of N Methylthiophene 3 Sulfonamide

Functionalization of the Thiophene (B33073) Heterocycle

The thiophene ring is amenable to various functionalization reactions, enabling the introduction of a wide array of substituents and the construction of more complex ring systems.

The reactivity of the thiophene ring allows for the introduction of substituents at the C2, C4, and C5 positions, which can significantly influence the molecule's electronic properties and steric profile.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds at these positions. For instance, a 5-bromothiophene-2-carboxamide (B442588) can be arylated at the C5 position using a Pd(0) catalyst with a suitable boronic acid. This methodology has been successfully applied to synthesize a range of 5-arylthiophene derivatives. mdpi.com The reaction of 5-bromothiophene carboxylic acid with various pyrazole (B372694) amines has been used to create pyrazole-thiophene-based amides, which were then further functionalized via Suzuki-Miyaura cross-coupling to introduce aryl groups at the C5 position of the thiophene ring. mdpi.com

Furthermore, direct C-H activation and functionalization offer an atom-economical approach to introduce substituents. Iridium(III) catalysis has been shown to facilitate the site-selective C-H alkynylation of thiophenes. acs.org For example, the alkynylation of a thiophene derivative can be directed to either the C2 or C4 position depending on the directing group present on the molecule. acs.org These alkynylated thiophenes can then undergo further transformations, such as desilylation, reduction to the corresponding alkane, or conversion into other heterocyclic moieties like indoles and triazoles. acs.org

The table below summarizes some examples of functionalization at different positions of the thiophene ring.

Table 1: Examples of Thiophene Ring Functionalization

| Position | Reaction Type | Reagents/Catalysts | Resulting Structure | Reference |

|---|---|---|---|---|

| C5 | Suzuki-Miyaura Coupling | Pd(0), K₃PO₄, Arylboronic acid | 5-Arylthiophene derivative | mdpi.com |

| C2/C4 | C-H Alkynylation | Ir(III) catalyst, Ag(I) or Cu(II) oxidant | C2/C4-Alkynylthiophene | acs.org |

To increase molecular complexity and rigidity, fused ring systems and spiro structures can be incorporated into the N-methylthiophene-3-sulfonamide scaffold.

Palladium-catalyzed intramolecular C-H arylation is a key method for constructing fused tricyclic thiophene systems. clockss.org This reaction involves the cyclization of a thiophene derivative bearing an appropriately positioned aryl halide, leading to the formation of a new ring fused to the thiophene core. clockss.org For example, the intramolecular CH arylation of a thiophene derivative can furnish a fused tricyclic thiophene in high yield. clockss.org Another approach involves a two-step process of benzannulation from an alkyne precursor followed by Scholl cyclization to access extended, thiophene-fused polyaromatics. nih.gov

The synthesis of spiro compounds often involves cycloaddition reactions. While direct examples on a thiophene-3-sulfonamide (B184289) are not prevalent, general methods for creating spirocycles can be adapted. For instance, double 1,3-dipolar cycloaddition of nitrilimines with carbon disulfide provides a route to spiro[4.4]thiadiazole derivatives. nih.gov The design and synthesis of acyl sulfonamide derivatives incorporating spiro cycles have been explored as inhibitors of voltage-gated sodium channels, highlighting the potential of these structures in medicinal chemistry. nih.gov

Structural Diversification at the Sulfonamide Nitrogen

The sulfonamide nitrogen provides another key site for structural modification, allowing for changes to the N-methyl group and the introduction of a variety of complex side chains.

The N-methyl group can be replaced with other alkyl groups or further functionalized. Mono-selective N-alkylation of sulfonamides can be challenging due to the potential for over-alkylation. However, specific methodologies have been developed to address this. nih.govresearchgate.net For example, quaternary ammonium (B1175870) salts can be used as solid methylating agents for the monoselective methylation of amides and related structures under mildly basic conditions. acs.org This approach has been shown to be applicable to complex bioactive compounds. acs.org

The addition of a methyl group to the sulfonamide nitrogen of certain bioactive compounds has been shown to significantly impact their metabolic stability. nih.gov

The introduction of aryl and heteroaryl moieties at the sulfonamide nitrogen can be achieved through various synthetic strategies, leading to a diverse range of derivatives.

N-Arylation: The N-arylation of sulfonamides can be accomplished using several methods. A general and direct approach involves the copper(II)-catalyzed reaction of sulfonamides with sodium arylsulfinates, proceeding through a desulfitative pathway without the need for external ligands. organic-chemistry.org Another method utilizes a palladium-catalyzed three-component reaction of a sulfonamide, paraformaldehyde, and an arylboronic acid to yield arylmethylsulfonamides. organic-chemistry.org

N-Heteroarylation: The synthesis of N-heterocyclic sulfonamides, incorporating rings such as oxadiazole, thiazole (B1198619), and pyrazole, has been extensively explored.

Pyrazole: Pyrazole-containing sulfonamides have been synthesized through various routes. For example, the reaction of a sulfonyl chloride with an aminopyrazole derivative can yield the corresponding N-pyrazolyl sulfonamide. mdpi.com Multi-step syntheses starting from acetyl thiophene have been used to create pyrazolyl-thiazole derivatives of thiophene. nih.gov

Thiazole: Thiazole-bearing sulfonamides can be prepared by reacting a sulfonyl chloride with an aminothiazole. For instance, 2-thiouracil-5-sulfonylchloride has been reacted with various aromatic and heterocyclic amines to produce a series of sulfonamide derivatives. nih.gov The synthesis of pyrazolyl-thiazole derivatives of thiophene demonstrates the combination of these two heterocyclic systems. nih.gov

Oxadiazole: 1,3,4-Oxadiazole derivatives can be synthesized from hydrazide precursors. For example, a thiophene-2-carboxamide derivative can be converted to a hydrazide, which then serves as a starting material for the synthesis of oxadiazole, pyrazole, and thiazole derivatives. nih.gov Another route involves the use of p-toluene sulfonamide to create derivatives containing oxadiazole, pyrazole, and other heterocyclic moieties. uobaghdad.edu.iq

The table below provides a summary of synthetic approaches for introducing complex side chains at the sulfonamide nitrogen.

Table 2: Synthesis of N-Substituted Thiophene Sulfonamides

| Side Chain | Synthetic Approach | Key Reagents/Intermediates | Resulting Moiety | Reference(s) |

|---|---|---|---|---|

| Phenyl/Substituted Phenyl | Cu(II)-catalyzed N-arylation | Sodium arylsulfinates | N-Aryl sulfonamide | organic-chemistry.org |

| Phenyl/Substituted Phenyl | Pd-catalyzed three-component reaction | Paraformaldehyde, Arylboronic acid | N-Arylmethyl sulfonamide | organic-chemistry.org |

| Pyrazole | Condensation | Sulfonyl chloride, Aminopyrazole | N-Pyrazolyl sulfonamide | mdpi.com |

| Thiazole | Condensation | Sulfonyl chloride, Aminothiazole | N-Thiazolyl sulfonamide | nih.gov |

Linker Chemistry and Conjugation Strategies

The this compound scaffold can be incorporated into larger molecular architectures through the use of linker chemistry. This is particularly relevant for applications in bioconjugation, where the compound may be attached to peptides, proteins, or other biomolecules.

Cleavable linkers, such as those based on sulfonamide or benzothiazole (B30560) substrates, can be designed to release a molecular cargo under specific conditions. researchgate.net These linkers often rely on nucleophilic aromatic substitution reactions for cleavage. researchgate.net The development of such linkers is crucial for drug delivery systems and other biomedical applications.

Analytical Derivatization Techniques for Enhanced Detection and Quantification

The sensitive and accurate quantification of this compound in various matrices is crucial for research and quality control purposes. However, its inherent physicochemical properties may not always be optimal for direct analysis using modern analytical instrumentation. Analytical derivatization, a process of chemically modifying a compound to produce a new compound with properties more amenable to a specific analytical method, is a key strategy to overcome these limitations. This section explores various derivatization techniques that can be employed to enhance the detection and quantification of this compound.

The primary goals of derivatizing this compound are to improve its volatility for gas chromatography (GC), enhance its detectability by introducing a chromophoric or fluorophoric tag for spectrophotometric or fluorescence-based methods, and to increase its ionization efficiency for mass spectrometry (MS). The secondary sulfonamide functional group (-SO₂NHCH₃) in this compound is the primary target for these chemical modifications.

Fluorescent Derivatization for HPLC

High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) is a highly sensitive and selective analytical technique. To leverage this, this compound can be derivatized with a fluorescent reagent. A common reagent for this purpose is fluorescamine (B152294). nih.govnih.govnih.govresearchgate.net

Fluorescamine reacts with primary amines to form intensely fluorescent pyrrolidinone-type products. While this compound is a secondary sulfonamide, the derivatization of sulfonamides with fluorescamine is well-documented. nih.govnih.govresearchgate.netmdpi.com The reaction typically proceeds by reacting the sulfonamide with fluorescamine in an appropriate buffer to yield a fluorescent derivative. nih.govmdpi.com This pre-column derivatization significantly lowers the limit of detection (LOD) and limit of quantification (LOQ). nih.govnih.govnih.gov For instance, methods for other sulfonamides have reported LODs in the low µg/kg range. nih.govnih.gov